molecular formula C12H22N2O B6055667 1-(3-methylcyclopentyl)-4-piperidinecarboxamide

1-(3-methylcyclopentyl)-4-piperidinecarboxamide

Cat. No. B6055667
M. Wt: 210.32 g/mol
InChI Key: UIRHXVCMGIHNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylcyclopentyl)-4-piperidinecarboxamide, also known as MP-1, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications, particularly in neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide involves the inhibition of the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. By blocking the reuptake of these neurotransmitters, 1-(3-methylcyclopentyl)-4-piperidinecarboxamide increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This results in a range of effects on behavior and physiology, including increased locomotor activity, improved cognitive function, and altered mood.
Biochemical and Physiological Effects:
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, leading to enhanced neurotransmission. This results in increased locomotor activity, improved cognitive function, and altered mood. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the cholinergic and glutamatergic systems.

Advantages and Limitations for Lab Experiments

1-(3-methylcyclopentyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. It has also been shown to have a long half-life, which allows for sustained effects on behavior and physiology. However, there are also limitations to the use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its effects on behavior and physiology may vary depending on the species and strain of animal used.

Future Directions

There are several future directions for research on 1-(3-methylcyclopentyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in the treatment of various neuropsychiatric disorders, such as depression and ADHD. Another area of interest is the development of new compounds based on the structure of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the effects of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide on neurotransmitter systems beyond dopamine, norepinephrine, and serotonin.

Synthesis Methods

1-(3-methylcyclopentyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclopentylamine with 4-piperidone. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product. The synthesis of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and cognitive function. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been used to study the effects of these neurotransmitters on behavior and physiology in animal models.

properties

IUPAC Name

1-(3-methylcyclopentyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRHXVCMGIHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylcyclopentyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.